

# 6-(bromomethyl)quinoline CAS number and properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 6-(Bromomethyl)quinoline

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## An In-depth Technical Guide to 6-(Bromomethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **6-(bromomethyl)quinoline**, a key heterocyclic intermediate in organic synthesis and medicinal chemistry. This document details its chemical and physical properties, synthesis protocols, reactivity, and significant applications in the field of drug discovery.

## Core Chemical Information

**6-(Bromomethyl)quinoline** is a substituted quinoline derivative. The presence of a reactive bromomethyl group on the quinoline scaffold makes it a versatile building block for the synthesis of more complex molecules with potential pharmacological activities.

Chemical Structure:

- IUPAC Name: **6-(bromomethyl)quinoline**[\[1\]](#)
- CAS Number: 101279-39-4[\[1\]](#)
- Molecular Formula: C<sub>10</sub>H<sub>8</sub>BrN[\[1\]](#)
- SMILES: C1=CC2=C(C=CC(=C2)CBr)N=C1[\[1\]](#)

- InChI Key: ZPTNKPYYDDZEAPA-UHFFFAOYSA-N[1]

## Physicochemical Properties

A summary of the key physical and chemical properties of **6-(bromomethyl)quinoline** is presented below. These properties are essential for its handling, storage, and application in experimental settings.

Property	Value	Reference
Molecular Weight	222.08 g/mol	[1]
Exact Mass	220.98401 Da	[1]
Appearance	Powder (typical for similar compounds)	[2][3]
Melting Point	Not available in search results.	
Boiling Point	Not available in search results.	
Solubility	Expected to be soluble in organic solvents.	
XLogP3	2.8	[1]
Topological Polar Surface Area	12.9 Å <sup>2</sup>	[1]

## Synthesis and Experimental Protocols

The primary synthetic route to **6-(bromomethyl)quinoline** involves the radical bromination of 6-methylquinoline. This method is analogous to the synthesis of other bromomethyl-substituted aromatic compounds.

### Synthesis of 6-(Bromomethyl)quinoline from 6-Methylquinoline

A plausible and widely used method for this conversion is the free-radical bromination of the methyl group using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide or AIBN.

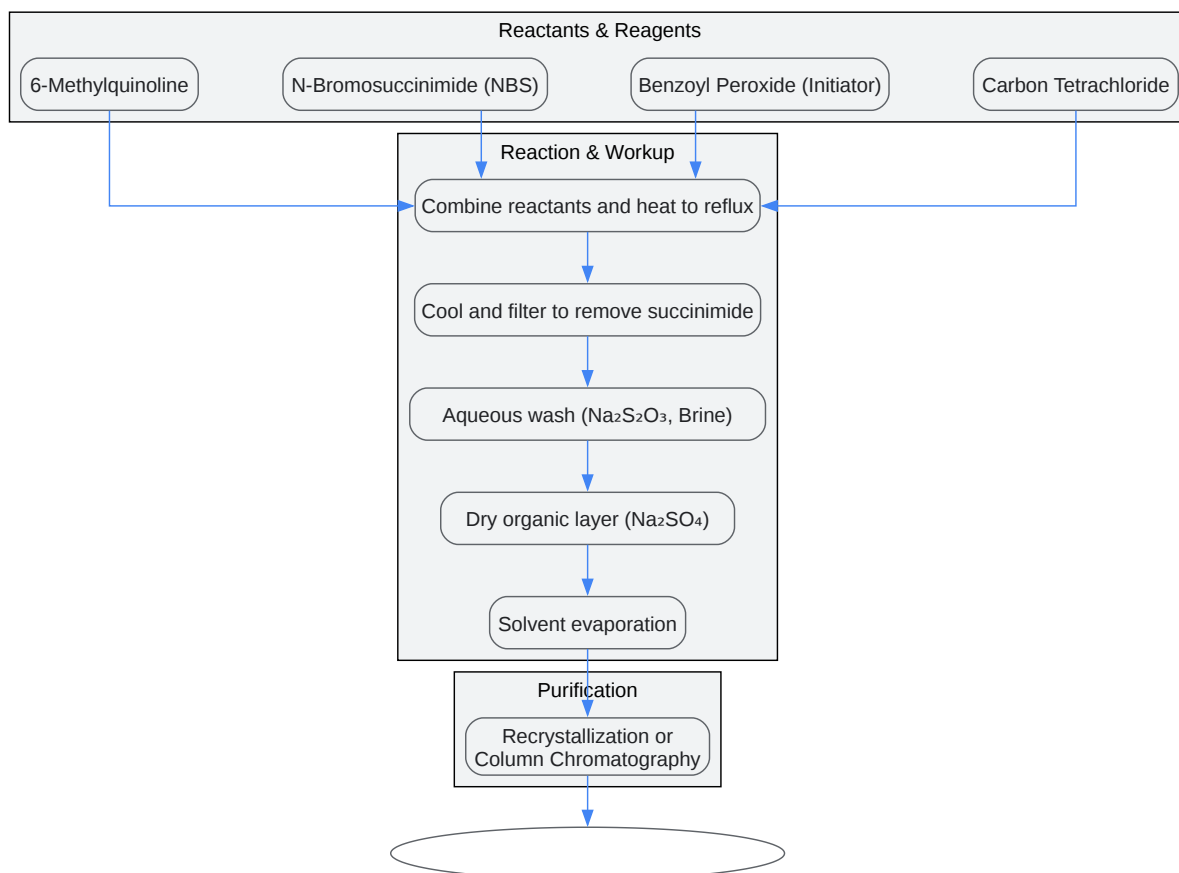
Reaction: 6-Methylquinoline + NBS → **6-(Bromomethyl)quinoline** + Succinimide

#### Detailed Experimental Protocol:

- Reactants:
  - 6-Methylquinoline (1 equivalent)
  - N-Bromosuccinimide (NBS) (1.0 - 1.1 equivalents)
  - Benzoyl Peroxide (radical initiator, catalytic amount, e.g., 0.02 equivalents)
  - Solvent: Carbon tetrachloride (CCl<sub>4</sub>) or a more environmentally friendly alternative like acetonitrile.
- Procedure:
  - Dissolve 6-methylquinoline in the chosen solvent in a round-bottom flask equipped with a reflux condenser.
  - Add N-bromosuccinimide and the radical initiator to the mixture.
  - Heat the reaction mixture to reflux and maintain for several hours (typically 4-8 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).
  - After the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.
  - Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash.
  - Dry the organic layer over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>) and filter.
  - Evaporate the solvent under reduced pressure to yield the crude product.
  - Purify the crude **6-(bromomethyl)quinoline** by recrystallization (e.g., from ethanol or a hexane/ethyl acetate mixture) or column chromatography on silica gel.

This protocol is adapted from a similar synthesis for 8-(bromomethyl)quinoline.[4]

## Synthesis Workflow Diagram



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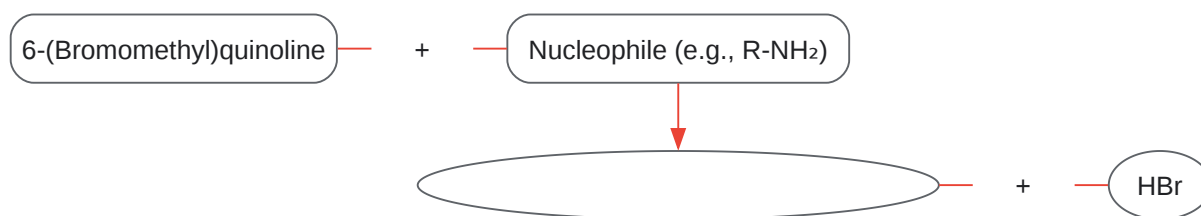
Caption: Workflow for the synthesis of **6-(bromomethyl)quinoline**.

## Reactivity and Chemical Behavior

The reactivity of **6-(bromomethyl)quinoline** is dominated by the bromomethyl group, which behaves as a reactive benzylic halide.

- **Nucleophilic Substitution:** The primary utility of this compound is as an electrophile in  $S_N2$  reactions. The bromine atom is a good leaving group, readily displaced by a wide range of nucleophiles. This allows for the introduction of the quinolin-6-ylmethyl moiety into various molecules.
  - **Common Nucleophiles:** Alcohols (O-alkylation), amines (N-alkylation), thiols (S-alkylation), and carbanions (C-alkylation).
- **Reactivity of the Quinoline Ring:** The quinoline ring itself can undergo electrophilic aromatic substitution, typically at positions 5 and 8. However, the conditions required for these reactions are often harsh and may not be compatible with the reactive bromomethyl group. The nitrogen atom in the quinoline ring also imparts basic properties to the molecule.<sup>[5][6]</sup>

## Representative Reaction: N-Alkylation



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Caption: General scheme for nucleophilic substitution reactions.

## Applications in Drug Development and Research

The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications.[7][8][9] **6-(Bromomethyl)quinoline** serves as a critical intermediate for synthesizing novel quinoline derivatives for biological screening.

- **Anticancer Agents:** Many quinoline derivatives exhibit significant anticancer activity.[9][10] **6-(Bromomethyl)quinoline** can be used to synthesize compounds that target various cancer-related pathways. For instance, derivatization at the bromomethyl position can lead to molecules that interact with specific enzymes or receptors involved in cell proliferation.
- **Antimalarial Drugs:** The quinoline core is famous for its role in antimalarial drugs like chloroquine and quinine.[5][8] Researchers use intermediates like **6-(bromomethyl)quinoline** to create new analogs aimed at overcoming drug resistance in malaria parasites.
- **Antibacterial and Antifungal Agents:** The versatility of the quinoline ring allows for the development of potent antimicrobial agents.[8] By attaching different functional groups via the bromomethyl linker, scientists can fine-tune the activity and spectrum of these compounds.
- **Fluorescent Probes and Sensors:** The quinoline moiety is fluorescent. Derivatives of **6-(bromomethyl)quinoline** can be designed as fluorescent probes for detecting specific ions, molecules, or biological processes.

While direct biological activity data for **6-(bromomethyl)quinoline** itself is not widely reported, its value lies in its role as a precursor. For example, the related compound 6-bromo-5-nitroquinoline has shown high anti-proliferative and apoptotic effects in cancer cell lines, demonstrating the potential of functionalized 6-substituted quinolines.[10][11] The introduction of a reactive group at the 6-position is a key strategy for accessing such bioactive molecules.[11][12]

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- To cite this document: BenchChem. [6-(bromomethyl)quinoline CAS number and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b012639#6-bromomethyl-quinoline-cas-number-and-properties]

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